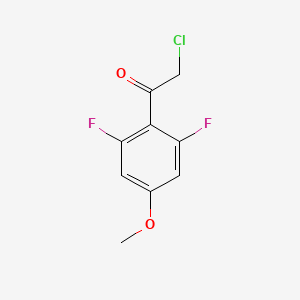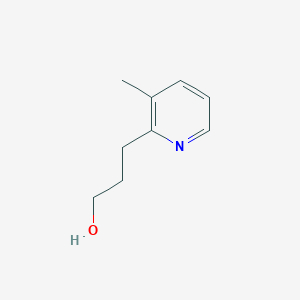
3-(3-Methylpyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylpyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 3-position and a propanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the propanol group. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts may be employed to facilitate the hydrogenation steps. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylpyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group and hydroxyl group can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Methylpyridin-2-yl)propanoic acid.
Reduction: 3-(3-Methylpiperidin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methylpyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpyridin-4-yl)propan-1-ol
- 3-(3-Methylpyridin-2-yl)propan-2-ol
- 2-(3-Methylpyridin-2-yl)ethanol
Uniqueness
3-(3-Methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the methyl group and the length of the propanol chain influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
61744-32-9 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-(3-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-8-4-2-6-10-9(8)5-3-7-11/h2,4,6,11H,3,5,7H2,1H3 |
Clave InChI |
YHLNYHLKXBCWIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


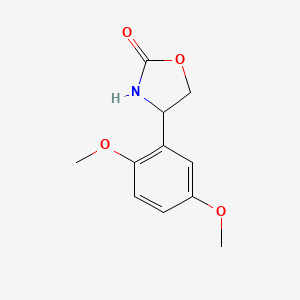
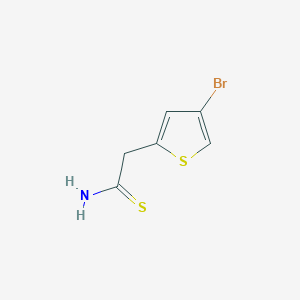
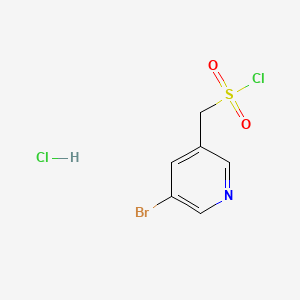
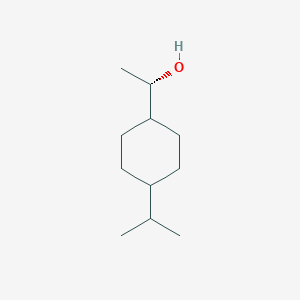
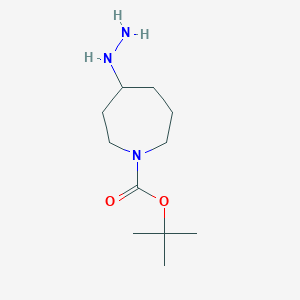

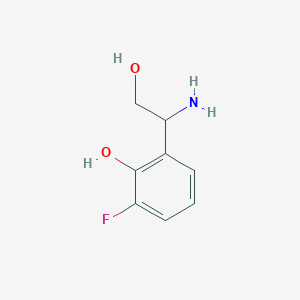
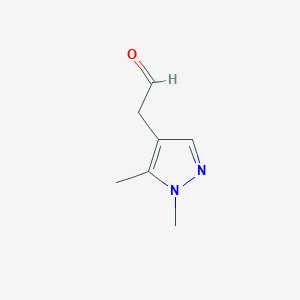
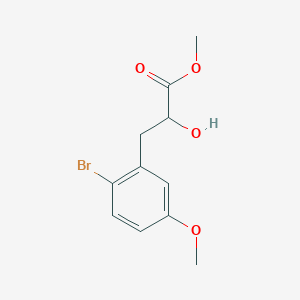
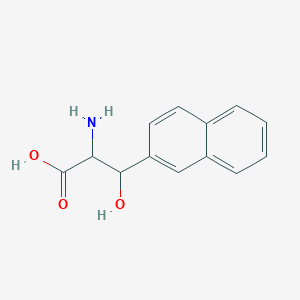
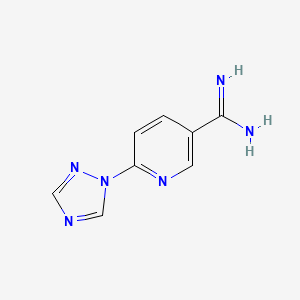
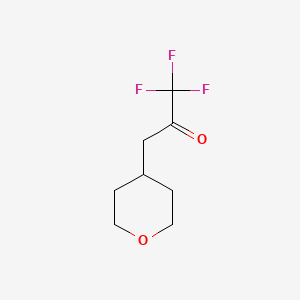
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)
